molecular formula C17H17NO3S B5883318 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE

Cat. No.: B5883318
M. Wt: 315.4 g/mol
InChI Key: ACSUAUYJRXGAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, boron hydrides, and p-toluenesulfonic acid . Major products formed from these reactions include tricyclic indoles and azepinoindoles .

Scientific Research Applications

This compound has numerous scientific research applications. In chemistry, it is used as an intermediate for synthesizing other biologically active compounds. In biology and medicine, it has shown potential as a cytotoxic agent against cancer cells . Additionally, it is used in the development of neuroprotective and antioxidant agents .

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-PHENYLMETHANESULFONYLETHAN-1-ONE involves its interaction with various molecular targets and pathways. It has been found to bind with high affinity to multiple receptors, which helps in developing new therapeutic derivatives . The compound’s effects are mediated through its ability to modulate receptor activity and induce apoptosis in cancer cells .

Properties

IUPAC Name

2-benzylsulfonyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c19-17(18-11-10-15-8-4-5-9-16(15)18)13-22(20,21)12-14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSUAUYJRXGAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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